2-Chloroanisole

Description

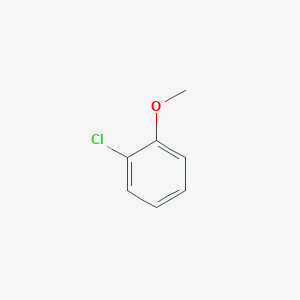

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRPVMLBTFGQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061104 | |

| Record name | o-Chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-51-8 | |

| Record name | 2-Chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloroanisole CAS number and properties

An In-depth Technical Guide to 2-Chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 766-51-8), a significant chemical intermediate in various fields, including pharmaceutical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a versatile building block in organic chemistry.

Core Properties of this compound

This compound, also known as 1-chloro-2-methoxybenzene, is a halogenated aromatic ether.[1] At room temperature, it presents as a clear, colorless to light yellow liquid.[2][3][4] Its strategic importance in pharmaceutical and chemical synthesis stems from its versatile reaction capabilities, allowing for the construction of complex molecular frameworks.[5][6]

Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 766-51-8 | [2][3][7] |

| Molecular Formula | C₇H₇ClO | [5][8][9] |

| Molecular Weight | 142.58 g/mol | [3][7][8] |

| Synonyms | 1-Chloro-2-methoxybenzene, o-Chloroanisole | [9][10][11] |

| InChI Key | QGRPVMLBTFGQDQ-UHFFFAOYSA-N | [7][12] |

| SMILES | COc1ccccc1Cl |[7][12] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Clear, colorless to light yellow liquid | [2][3][4] |

| Boiling Point | 195-196 °C | [3][4][7] |

| Melting Point | -27 °C | [3][13][14] |

| Density | 1.123 g/mL at 25 °C | [2][3][7] |

| Refractive Index (n20/D) | 1.545 | [2][3][7] |

| Flash Point | 76 °C (169 °F) - closed cup | [3][7][12] |

| Water Solubility | 490 mg/L |[4][15] |

Safety and Handling

This compound is considered a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[9][10] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound.[7][10] It should be stored in a dry, cool, and well-ventilated place away from heat and strong oxidizing agents.[11]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the methylation of 2-chlorophenol, a common method for preparing this compound.[1][16]

Materials:

-

2-Chlorophenol (o-chlorophenol)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Benzene

-

1N Sodium hydroxide solution

-

10% Sulfuric acid solution

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure: [16]

-

Preparation of Sodium 2-Chlorophenoxide: Dissolve 60 grams of sodium hydroxide in 500 mL of water in a suitable reaction vessel. To this solution, add 193 grams of 2-chlorophenol.

-

Methylation: Cool the solution to approximately 10°C. Over a period of 1 hour, add 190 grams of dimethyl sulfate to the solution while maintaining the temperature.

-

Reaction Completion: After the addition is complete, heat the mixture to a boil and maintain it for 3 hours.

-

Work-up and Extraction: Cool the reaction mixture and add 300 mL of water. An oily layer of this compound will separate. Extract the aqueous layer twice with 200 mL portions of benzene.

-

Purification: Combine the benzene extracts with the separated oil. Wash the combined organic phase twice with 100 mL portions of 1N sodium hydroxide, followed by one 50 mL wash with 10% sulfuric acid, and finally two 100 mL portions of water.

-

Drying and Isolation: Dry the organic product over magnesium sulfate. Evaporate the benzene solvent.

-

Final Distillation: Distill the residue in vacuo to yield pure this compound. The expected boiling point is 59°-60°C at 1.0 Torr, with an anticipated yield of approximately 91.5%.[16]

Analytical Method: Determination by HS-SPME-GC-MS

This compound is often analyzed as part of a panel of haloanisoles, particularly in the context of food and beverage quality control, such as wine taint analysis.[2][17][18] Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a standard method.

Materials and Equipment:

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Sample vials with septa

-

Heating block or water bath

-

Sodium chloride (NaCl)

-

Wine or spirit sample

Procedure:

-

Sample Preparation: Place a defined volume of the liquid sample (e.g., 10 mL of wine) into a sample vial. Add a salt, such as NaCl (e.g., 2.5 g), to the vial to increase the ionic strength of the matrix, which enhances the release of volatile analytes into the headspace.

-

Headspace Extraction (HS-SPME): Seal the vial and place it in a heating block set to a specific temperature (e.g., 45°C). Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of volatile compounds, including this compound.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The high temperature of the inlet desorbs the analytes from the fiber onto the GC column.

-

Chromatographic Separation: The analytes are separated on the GC column based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometric Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. This compound is identified based on its specific retention time and the mass-to-charge ratios of its characteristic fragments.

Diagrams of Experimental Workflows

Visual representations of the synthesis and analytical procedures aid in understanding the logical flow of these protocols.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for HS-SPME-GC-MS analysis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 766-51-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 766-51-8 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 766-51-8 | FC67417 | Biosynth [biosynth.com]

- 7. This compound 98 766-51-8 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound 98 766-51-8 [sigmaaldrich.com]

- 13. This compound | CAS#:766-51-8 | Chemsrc [chemsrc.com]

- 14. alfa-labotrial.com [alfa-labotrial.com]

- 15. parchem.com [parchem.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. Determination of chloroanisole compounds in red wine by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-クロロアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]

2-Chloroanisole chemical structure and synthesis

An In-depth Technical Guide on 2-Chloroanisole: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed information on its molecular structure, established synthesis protocols, and quantitative data, presented in a clear and accessible format.

Chemical Structure of this compound

This compound, also known as 1-chloro-2-methoxybenzene, is an aromatic organic compound.[1] It consists of a benzene ring substituted with a chlorine atom and a methoxy group (-OCH₃) at adjacent (ortho) positions. This substitution pattern is key to its chemical properties and reactivity.

Key Identifiers and Properties:

The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group on the aromatic ring influences its reactivity in electrophilic and nucleophilic substitution reactions.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is through the Williamson ether synthesis.[7][8] This method involves the methylation of 2-chlorophenol. Alternative, though less common, laboratory and industrial syntheses have also been reported, such as the reaction of o-dichlorobenzene with sodium methoxide.[9]

Williamson Ether Synthesis from 2-Chlorophenol

This classic SN2 reaction involves the deprotonation of 2-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate.[8][10][11][12]

Reaction Scheme: 2-Cl-C₆H₄OH + CH₃OSO₃CH₃ + NaOH → 2-Cl-C₆H₄OCH₃ + Na(CH₃SO₄) + H₂O

This method is widely used due to its high efficiency and the ready availability of the starting materials.[8]

Synthesis from o-Dichlorobenzene

Another reported synthetic route involves the reaction of o-dichlorobenzene with a sodium methoxide solution in the presence of a copper salt catalyst, such as cuprous bromide (CuBr).[9] This nucleophilic aromatic substitution reaction typically requires higher temperatures.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for the primary synthesis method of this compound.

| Starting Material | Methylating Agent | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorophenol | Dimethyl sulfate | Sodium hydroxide | Water, Benzene | 10°C then boil | 4 | 91.5 | [10] |

| o-Dichlorobenzene | Sodium methoxide | - | N,N-dimethylformamide | 135 (reflux) | 20 | 75.6 | [9] |

Experimental Protocols

Detailed Protocol for Williamson Ether Synthesis of this compound

The following protocol is based on a reported synthesis with a high yield.[10]

Materials:

-

2-Chlorophenol (193 g)

-

Sodium hydroxide (60 g)

-

Dimethyl sulfate (190 g)

-

Water (500 ml + 300 ml)

-

Benzene (2 x 200 ml)

-

1N Sodium hydroxide solution (2 x 100 ml)

-

10% Sulfuric acid (50 ml)

-

Magnesium sulfate

Procedure:

-

Preparation of the Phenoxide: Dissolve 193 grams of 2-chlorophenol in a solution of 60 grams of sodium hydroxide in 500 milliliters of water.

-

Methylation: Cool the solution to approximately 10°C. Over a period of 1 hour, add 190 grams of dimethyl sulfate to the solution while maintaining the temperature.

-

Reaction: After the addition is complete, heat the resulting mixture to a boil and maintain this temperature for 3 hours.

-

Workup: Cool the reaction mixture and add 300 milliliters of water. An oily layer of this compound will form.

-

Extraction: Separate the oil and extract the aqueous layer with two 200 milliliter portions of benzene.

-

Washing: Combine the benzene extracts with the separated oil. Wash the combined organic phase with two 100 milliliter portions of 1N sodium hydroxide, followed by 50 milliliters of 10% sulfuric acid, and finally with two 100 milliliter portions of water.

-

Drying and Purification: Dry the organic product over magnesium sulfate. Evaporate the benzene solvent and distill the residue in vacuo to yield pure this compound. The product is reported to boil at 59°-60° C./1.0 Torr.[10]

Figure 2: Synthesis workflow for this compound.

Conclusion

This guide has detailed the chemical structure of this compound and provided a comprehensive overview of its synthesis, with a focus on the high-yield Williamson ether synthesis from 2-chlorophenol. The provided data and experimental protocol offer a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

References

- 1. This compound | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | C7H7ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. This compound | 766-51-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. ivychem.com [ivychem.com]

- 7. Page loading... [guidechem.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. CN101407452B - A kind of synthetic method of o-chloroanisole - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

- 12. byjus.com [byjus.com]

An In-depth Technical Guide to the Safety of 2-Chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for 2-Chloroanisole (CAS No. 766-51-8), a versatile chemical intermediate used in various industrial applications, including the synthesis of pharmaceutical ingredients and agrochemicals.[1] The following sections detail its physical and chemical properties, toxicological data, and standardized experimental protocols relevant to its safety assessment.

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO | [1][2][3][4] |

| Molecular Weight | 142.58 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][4][5] |

| Melting Point | -27 °C | [1][3] |

| Boiling Point | 195-196 °C | [1][4][6][7] |

| Density | 1.123 g/mL at 25 °C | [1][4][6][7] |

| Flash Point | 76 °C (169 °F) - Closed Cup | [1][3][6][7][8] |

| Vapor Pressure | 0.5 ± 0.3 mmHg at 25°C | [3] |

| Refractive Index | n20/D 1.545 | [1][4][6][7] |

Table 2: Toxicological Data

| Hazard Classification | GHS Hazard Statement | Source |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [2][5][9][10] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [2][5][9][10] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [2][5][9][10] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2] |

Table 3: Fire and Explosion Hazard Data

| Hazard Classification | GHS Hazard Statement | Source |

| Flammable Liquids | H227: Combustible liquid | [2][8] |

Note: Ecological and detailed chronic toxicity data for this compound are not widely available.[8][11]

Experimental Protocols

The safety data presented in the SDS are derived from standardized experimental protocols. Below are methodologies for two key safety parameters.

2.1. Acute Oral Toxicity (LD₅₀) Determination (Based on OECD Test Guideline 401)

While OECD Test Guideline 401 has been deleted and replaced by alternative methods that reduce animal use, its methodology laid the groundwork for current acute toxicity testing.[12][13][14]

-

Objective: To determine the median lethal dose (LD₅₀) of a substance when administered orally in a single dose.

-

Test Animals: Typically, healthy young adult rodents (e.g., rats) are used. Animals are acclimatized to laboratory conditions (22°C ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[15]

-

Procedure:

-

Fasting: Animals are fasted overnight prior to dosing to ensure gastrointestinal absorption is not affected by food.[15]

-

Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose level per group.[15] Administration is performed by gavage using a stomach tube.[15]

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[15][16]

-

-

Data Analysis: The LD₅₀ is calculated using a recognized statistical method, representing the dose that is lethal to 50% of the test population.[15]

2.2. Flash Point Determination (Based on ASTM D93 - Pensky-Martens Closed Cup Method)

The flash point is a critical measure of a liquid's flammability. The Pensky-Martens closed-cup test is a standard method for determining the flash point of combustible liquids like this compound.[17][18][19]

-

Objective: To determine the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.[17]

-

Apparatus: A manual or automated Pensky-Martens closed-cup tester is used.[18]

-

Procedure:

-

Sample Preparation: A specified volume of the test specimen is placed into the test cup.

-

Heating and Stirring: The sample is heated at a controlled, constant rate while being stirred to ensure temperature uniformity.[18]

-

Ignition Source Application: At regular temperature intervals, the stirring is stopped, and an ignition source is applied into the vapor space above the liquid.[18][19]

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[17]

-

Visualized Safety Information and Workflows

The following diagrams illustrate key logical relationships and experimental workflows related to the safety of this compound.

Caption: Logical flow of safety information in an SDS.

Caption: Experimental workflow for acute oral toxicity testing.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:766-51-8 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 766-51-8 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-氯苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 98 766-51-8 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 766-51-8 Name: this compound [xixisys.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. oecd.org [oecd.org]

- 13. scribd.com [scribd.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. precisionlubrication.com [precisionlubrication.com]

- 18. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 19. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

physical and chemical properties of 2-Chloroanisole

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroanisole

Introduction

This compound (CAS 766-51-8), also known as o-chloroanisole or 1-chloro-2-methoxybenzene, is a significant chemical intermediate in various industrial and research applications.[1][2] Its molecular structure, consisting of a benzene ring substituted with a chlorine atom and a methoxy group at adjacent positions, dictates its unique physical properties and chemical reactivity.[3] This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It serves as a crucial building block in organic synthesis, particularly for pharmaceutical intermediates and agrochemicals.[1]

Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid under normal conditions.[1][2][3] It is stable under standard temperatures and pressures.[3] For optimal preservation and to minimize vapor buildup, storage in a cool, dry, well-ventilated area away from incompatible substances is recommended.[3]

Physical Properties

The key physical characteristics of this compound are summarized in the table below, providing a consolidated view of its properties for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO | [4][5] |

| Molecular Weight | 142.58 g/mol | [6][7] |

| Appearance | Clear, light yellow liquid | [2][8] |

| Melting Point | -26.8 °C to -27 °C | [1][8] |

| Boiling Point | 195-196 °C (at standard pressure) | [1][6] |

| Density | 1.123 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.545 | [1][6] |

| Flash Point | 76 °C (169 °F) - closed cup | [1] |

| Vapor Pressure | 0.5 ± 0.3 mmHg at 25°C | [9] |

| Water Solubility | 490 mg/L (0.49 g/L) at 25 °C | [4][8] |

| Solubility in Organic Solvents | Readily dissolves in ethanol, acetone, and ether | [3] |

| Log P (octanol-water) | 2.68 - 2.7 | [4][7] |

Chemical Properties and Reactivity

This compound's reactivity is characteristic of substituted aromatic ethers.[3] The presence of the methoxy group and the chlorine atom on the benzene ring influences its behavior in chemical reactions. It is generally stable but should be kept away from strong oxidizing agents.[10] Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10][11]

| Property | Description | Reference |

| CAS Number | 766-51-8 | [6] |

| EC Number | 212-167-9 | [6] |

| InChI Key | QGRPVMLBTFGQDQ-UHFFFAOYSA-N | [2][6] |

| Stability | Stable under normal conditions. | [3][10] |

| Incompatible Materials | Strong oxidizing agents. | [10] |

| Hazardous Decomposition | Forms carbon oxides and hydrogen chloride gas under fire conditions. | [11] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of o-chlorophenol. The following protocol is adapted from a documented procedure.[12]

Materials:

-

o-Chlorophenol (193 grams)

-

Sodium hydroxide (60 grams)

-

Dimethyl sulfate (190 grams)

-

Water (500 mL initially, 300 mL for workup)

-

Benzene (for extraction)

-

1N Sodium hydroxide solution

-

10% Sulfuric acid solution

-

Magnesium sulfate (for drying)

Procedure:

-

Dissolve 193 grams of o-chlorophenol in a solution of 60 grams of sodium hydroxide in 500 mL of water.

-

Cool the solution to approximately 10 °C.

-

Add 190 grams of dimethyl sulfate to the solution over a period of 1 hour while maintaining the cool temperature.

-

After the addition is complete, heat the mixture to a boil and maintain for 3 hours.

-

Cool the reaction mixture and add 300 mL of water. An oil layer will form.

-

Separate the oil and extract the aqueous layer twice with 200 mL portions of benzene.

-

Combine the benzene extracts with the separated oil.

-

Wash the combined organic phase with two 100 mL portions of 1N sodium hydroxide, followed by 50 mL of 10% sulfuric acid, and finally with two 100 mL portions of water.

-

Dry the product over magnesium sulfate.

-

Evaporate the benzene and distill the residue in vacuo to yield o-chloroanisole. The reported yield is 195 grams (91.5%).[12]

Caption: Synthesis workflow for this compound.

Analytical Method: Headspace Solid-Phase Microextraction (HS-SPME)

This compound has been identified as a compound that can be analyzed using headspace solid-phase microextraction (HS-SPME), particularly for its determination in samples like wine and spirits.[8][13] This technique is highly effective for extracting volatile and semi-volatile organic compounds from a sample matrix.

General Protocol Outline:

-

Sample Preparation: A sample (e.g., wine) is placed in a sealed vial. It may be heated to a specific temperature to increase the vapor pressure of the analytes.

-

Extraction: An SPME fiber coated with a suitable stationary phase is exposed to the headspace (the gas phase above the sample). Volatile analytes, including this compound, adsorb onto the fiber.

-

Desorption: The fiber is withdrawn from the sample vial and inserted into the heated injection port of a gas chromatograph (GC). The high temperature desorbs the analytes from the fiber onto the GC column.

-

Analysis: The separated compounds are detected, often by mass spectrometry (MS) or an atomic emission detector (AED), allowing for identification and quantification.[9]

Caption: General workflow for HS-SPME analysis.

Characteristic Reaction: Acetylation

This compound undergoes acetylation with acetic anhydride, typically in the presence of a solid acid catalyst like large-pore zeolites.[8] This reaction is a Friedel-Crafts acylation, where the acetyl group is introduced onto the aromatic ring. The primary product is 4-acetyl-2-chloroanisole.

General Protocol Outline:

-

Reactant Mixing: this compound and acetic anhydride are combined.

-

Catalyst Addition: A large-pore zeolite catalyst is added to the mixture.

-

Reaction: The reaction is carried out, often under solvent-free conditions, at a suitable temperature to promote the acylation.

-

Workup and Isolation: After the reaction is complete, the catalyst is filtered off. The product, 4-acetyl-2-chloroanisole, is then isolated and purified from the reaction mixture, typically through distillation or crystallization.

Caption: Acetylation of this compound.

Safety and Handling

This compound is classified as a combustible liquid.[7][11] It may be harmful if swallowed, inhaled, or absorbed through the skin.[7][11] Appropriate personal protective equipment (PPE), including gloves, eye protection (safety goggles), and respiratory protection, should be used when handling this chemical.[11][14] Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[3][11]

Conclusion

This compound is a versatile chemical with well-defined physical and chemical properties that make it a valuable intermediate in organic synthesis. This guide provides essential technical data, experimental protocols, and safety information to support its effective and safe use in research and development environments. The structured presentation of quantitative data and procedural workflows is intended to serve as a practical resource for scientists and professionals in the chemical and pharmaceutical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 766-51-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. parchem.com [parchem.com]

- 5. scbt.com [scbt.com]

- 6. 2-氯苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 766-51-8 [m.chemicalbook.com]

- 9. This compound | CAS#:766-51-8 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. scientificlabs.com [scientificlabs.com]

- 14. echemi.com [echemi.com]

Synthesis of 2-Chloroanisole from 2-Chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloroanisole from 2-chlorophenol, a key transformation in the production of various fine chemicals and pharmaceutical intermediates.[1][2] The document details the prevalent synthetic methodology, the Williamson ether synthesis, and offers a thorough experimental protocol. Furthermore, it presents key quantitative data in a structured format and visualizes the reaction mechanism and experimental workflow for enhanced clarity.

Introduction

This compound, also known as 1-chloro-2-methoxybenzene, is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis.[1][3] Its utility is prominent in the agrochemical, fragrance, and pharmaceutical industries, where it functions as a building block for more complex molecules.[1][2] The synthesis of this compound is most commonly achieved through the O-methylation of 2-chlorophenol. This process, a classic example of the Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.[1][4][5]

Physicochemical Data

For ease of reference and comparison, the key physical and chemical properties of the primary reactant and product are summarized below.

Table 1: Physicochemical Properties of 2-Chlorophenol and this compound

| Property | 2-Chlorophenol | This compound |

| CAS Number | 95-57-8 | 766-51-8 |

| Molecular Formula | C₆H₅ClO | C₇H₇ClO |

| Molecular Weight | 128.56 g/mol | 142.58 g/mol [6] |

| Appearance | Colorless to yellowish liquid | Clear light yellow liquid[7] |

| Boiling Point | 174-176 °C | 195-196 °C[7] |

| Melting Point | 8-9 °C | -26.8 °C[8] |

| Density | 1.263 g/mL at 25 °C | 1.123 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.559 | n20/D 1.545[7] |

Synthetic Methodology: The Williamson Ether Synthesis

The primary route for synthesizing this compound is the Williamson ether synthesis. This S(_N)2 reaction involves the reaction of a sodium 2-chlorophenoxide with a methylating agent, typically dimethyl sulfate.[1][4][6]

The reaction proceeds in two main stages:

-

Deprotonation: 2-chlorophenol is treated with a strong base, such as sodium hydroxide, to form the highly nucleophilic 2-chlorophenoxide ion.

-

Nucleophilic Attack: The 2-chlorophenoxide ion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate), displacing the leaving group (sulfate) and forming the ether linkage.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methods.[6] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

4.1. Materials and Reagents

-

2-Chlorophenol (o-chlorophenol)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Benzene (or other suitable extraction solvent like toluene or diethyl ether)

-

1N Sodium hydroxide solution

-

10% Sulfuric acid solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

4.2. Equipment

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle with temperature control

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

4.3. Procedure

-

Preparation of the Sodium 2-Chlorophenoxide Solution:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 60 grams of sodium hydroxide in 500 milliliters of water.

-

To this solution, add 193 grams of 2-chlorophenol. Stir until the 2-chlorophenol has completely dissolved.

-

-

Methylation:

-

Cool the solution to approximately 10°C using an ice bath.

-

Slowly add 190 grams of dimethyl sulfate to the solution over a period of 1 hour using a dropping funnel, while maintaining the temperature at around 10°C.

-

After the addition is complete, remove the ice bath and heat the mixture to a boil (reflux) for 3 hours.

-

-

Work-up and Extraction:

-

After the reflux period, cool the reaction mixture to room temperature.

-

Add 300 milliliters of water to the flask. An oily layer of crude this compound should separate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 200-milliliter portions of benzene.

-

Combine the benzene extracts with the initially separated organic layer.

-

-

Purification:

-

Wash the combined organic layers with two 100-milliliter portions of 1N sodium hydroxide solution.

-

Next, wash with 50 milliliters of 10% sulfuric acid solution.

-

Finally, wash with two 100-milliliter portions of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the benzene by rotary evaporation.

-

The crude this compound is then purified by vacuum distillation. The product typically distills at 59°-60° C under a pressure of 1.0 Torr.[6]

-

4.4. Expected Yield

Following this protocol, a yield of approximately 91.5% (195 grams) of this compound can be expected.[6]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Alternative Methylating Agents and Methodologies

While dimethyl sulfate is a common and effective methylating agent, its high toxicity necessitates careful handling.[9][10] Alternative methylating agents such as methyl iodide or dimethyl carbonate can also be employed.[9][11] Furthermore, phase-transfer catalysis (PTC) has been shown to be an efficient methodology for O-alkylation reactions, potentially offering milder reaction conditions and improved yields.[12][13][14] In a PTC system, a catalyst such as a quaternary ammonium salt facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[12]

Conclusion

The synthesis of this compound from 2-chlorophenol via the Williamson ether synthesis is a robust and well-established method. The protocol detailed in this guide provides a clear pathway to obtaining this valuable chemical intermediate with a high yield. For professionals in research and drug development, a thorough understanding of this synthesis, including the reaction mechanism and experimental nuances, is crucial for the efficient production of downstream products. Future work may focus on the optimization of reaction conditions using less toxic reagents and more environmentally benign catalytic systems.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 766-51-8 [chemicalbook.com]

- 8. This compound | 766-51-8 | FC67417 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101407452B - A kind of synthetic method of o-chloroanisole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. crdeepjournal.org [crdeepjournal.org]

- 13. phasetransfer.com [phasetransfer.com]

- 14. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Solubility of 2-Chloroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloroanisole, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.[1] This document details its physicochemical properties, summarizes available solubility data, and presents a detailed experimental protocol for determining its solubility in organic solvents.

Physicochemical Properties of this compound

This compound, also known as 1-chloro-2-methoxybenzene, is a colorless to light yellow liquid.[1][2] Understanding its fundamental properties is crucial for its application in synthesis and formulation.

| Property | Value | Reference(s) |

| CAS Number | 766-51-8 | [2] |

| Molecular Formula | C₇H₇ClO | [3] |

| Molecular Weight | 142.58 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | -26.8 °C | [2] |

| Boiling Point | 195-196 °C (at 1 atm) | [1][2] |

| Density | 1.123 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.545 | [1] |

| Flash Point | 76 °C (169 °F) | [1][2] |

Solubility Profile of this compound

The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference(s) |

| Water | 25 | 0.49 g/L (490 mg/L) | Quantitative | [2][4][5] |

| Ethanol | Ambient | Readily Soluble | Qualitative | [6] |

| Acetone | Ambient | Readily Soluble | Qualitative | [6] |

| Ether | Ambient | Readily Soluble | Qualitative | [6] |

Researchers requiring precise, quantitative solubility data for specific applications are advised to determine these values experimentally. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic (equilibrium) solubility of a substance is the isothermal saturation method , often referred to as the shake-flask method. This protocol outlines the steps to accurately measure the solubility of this compound in a given organic solvent.

3.1. Principle

An excess amount of the solute (this compound) is mixed with the solvent and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the solute in the solvent is constant and represents the saturation solubility.

3.2. Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvent: High-purity organic solvent of interest

-

Apparatus:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C)

-

Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)

-

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved liquid remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be established by preliminary experiments, measuring the concentration at different time points until it becomes constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets.

-

Dilution & Analysis: Record the mass of the collected filtrate. Dilute the sample gravimetrically with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

3.4. Calculation

The solubility (S) can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Mass Fraction ( g/100 g solvent):

-

S = (m_solute / m_solvent) * 100

-

Where m_solute is the mass of dissolved this compound in the analyzed sample and m_solvent is the mass of the solvent in the sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.

Caption: Workflow for the isothermal saturation method.

References

Spectroscopic Profile of 2-Chloroanisole: A Technical Guide

Introduction

2-Chloroanisole (C7H7ClO), also known as 1-chloro-2-methoxybenzene, is an organic compound with applications in various fields of chemical research and development.[1][2] A thorough understanding of its molecular structure and properties is crucial for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the characterization of this compound.

Molecular Structure and Properties

This compound possesses a molecular weight of 142.58 g/mol .[1][3] Its structure consists of a benzene ring substituted with a chlorine atom and a methoxy group at adjacent positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic protons and the methoxy group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.36 | dd | 7.8, 1.4 | 1H | Ar-H |

| 7.22 | t | 7.8 | 1H | Ar-H |

| 6.91 | t | 8.4 | 1H | Ar-H |

| 6.88 | d | 7.6 | 1H | Ar-H |

| 3.90 | s | - | 3H | -OCH₃ |

| Source: The Royal Society of Chemistry[4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.1 | C-OCH₃ |

| 130.3 | Ar-C |

| 127.7 | Ar-C |

| 122.3 | Ar-C-Cl |

| 121.2 | Ar-C |

| 112.9 | Ar-C |

| 56.2 | -OCH₃ |

| Source: The Royal Society of Chemistry, ChemicalBook[4][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O, C-Cl, aromatic C-H, and C=C bonds.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1200 | Strong | Aryl-O Stretch |

| ~750-700 | Strong | C-Cl Stretch |

| Note: This table is based on typical IR absorption ranges for the functional groups present in this compound. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows the molecular ion peak and various fragmentation peaks.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 142 | High | [M]⁺ (Molecular Ion) |

| 127 | High | [M-CH₃]⁺ |

| 99 | Medium | [M-CH₃-CO]⁺ or [M-Cl]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| Source: ChemicalBook, PubChem[1][6] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[7] The solution is transferred to an NMR tube. NMR spectra are acquired on a spectrometer, such as a 400 MHz instrument.[4] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[8] This assembly is then placed in the sample holder of an FTIR spectrometer. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum, where the sample is bombarded with high-energy electrons.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of spectroscopic analysis for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

- 1. This compound | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-chloro-2-methoxy- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. This compound(766-51-8) 13C NMR spectrum [chemicalbook.com]

- 6. This compound(766-51-8) MS [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. webassign.net [webassign.net]

2-Chloroanisole: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroanisole, a readily available and cost-effective organochlorine compound, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural features—a chlorine atom ortho to a methoxy group on a benzene ring—provide a versatile handle for a variety of chemical transformations. This guide offers a comprehensive overview of the utility of this compound as a precursor, detailing its participation in key synthetic reactions, providing experimental protocols, and presenting quantitative data to inform synthetic strategy. Its applications are particularly significant in the pharmaceutical industry, where it serves as a scaffold for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.

| Property | Value |

| CAS Number | 766-51-8[3] |

| Molecular Formula | C₇H₇ClO[4] |

| Molecular Weight | 142.58 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 195-196 °C[2][5] |

| Melting Point | -27 °C[2] |

| Density | 1.123 g/cm³[3] |

| Flash Point | 76 °C[2][3] |

| Solubility | Slightly soluble in water; soluble in common organic solvents.[6] |

Key Synthetic Transformations

This compound's reactivity is dominated by transformations involving the carbon-chlorine bond and the activation provided by the methoxy group. The following sections detail its application in several cornerstone reactions of modern organic synthesis.

Grignard Reagent Formation

The formation of the Grignard reagent, 2-methoxyphenylmagnesium chloride, is a pivotal transformation that converts the electrophilic aryl chloride into a potent nucleophile. This reagent is a valuable intermediate for the formation of new carbon-carbon bonds.[7]

Reaction Scheme:

Caption: Formation of 2-Methoxyphenylmagnesium chloride.

Experimental Protocol: Synthesis of 2-Methoxyphenylmagnesium chloride [7]

-

Apparatus: A 300 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an argon atmosphere.

-

Reagents:

-

Magnesium turnings: 2.91 g (120 mmol)

-

1,2-Dibromoethane: 1.13 g (6 mmol)

-

This compound: 14.3 g (100 mmol)

-

Anhydrous Tetrahydrofuran (THF): 100 mL

-

-

Procedure:

-

To the flask, add magnesium turnings and 20 mL of THF.

-

Add 1,2-dibromoethane to activate the magnesium and stir with gentle heating for 5 minutes.

-

A solution of this compound in 80 mL of THF is added dropwise from the addition funnel to the refluxing mixture.

-

The reaction mixture is stirred under reflux for 12 hours.

-

After cooling to room temperature, the resulting solution of 2-methoxyphenylmagnesium chloride in THF is ready for use.

-

-

Yield: The conversion to the Grignard reagent is typically high, with reports of up to 99% based on the consumption of this compound.[7]

Quantitative Data: Grignard Reagent Formation

| Starting Material | Reagents | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| This compound | Mg, 1,2-dibromoethane | THF | 12 | Reflux | 99 | [7] |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds.

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of pharmaceuticals and advanced materials.[8]

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Apparatus: A Schlenk tube or a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

-

Procedure:

-

To the reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system.

-

The mixture is degassed and then heated to the desired temperature (typically 80-120 °C) with stirring for the specified time (2-24 h).

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | N/A |

| 2-Chloropyridine | Phenylboronic acid | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | - | 60-98 | [9] |

| 3-Chloroanisole | sec-Butyltrifluoroborate | Allylpalladium precatalyst (0.33) | K₃PO₄ | Toluene/H₂O | RT | - | - | [10] |

Note: Specific data for this compound is often embedded within broader studies on aryl chlorides. The table provides representative conditions.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a strong base.[2][11]

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12]

-

Apparatus: A Schlenk tube or a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere.

-

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, SPhos, BrettPhos) (1-5 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

-

Solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In the reaction vessel, combine the palladium precatalyst, ligand, and base.

-

Add the solvent, followed by this compound and the amine.

-

The vessel is sealed and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (1-24 h).

-

After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated.

-

The crude product is purified by column chromatography or other suitable methods.

-

Quantitative Data: Buchwald-Hartwig Amination of Aryl Chlorides

| Aryl Chloride | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 4-Chloroanisole | Morpholine | (NHC)Pd(allyl)Cl (1) | NaOtBu | Dioxane | RT | 10 min | 49 | [12] |

| 4-Chloroanisole | Aniline | Pd(OAc)₂/BrettPhos (2.5) | Cs₂CO₃ | - | 120 | 15 min | 77 | [13] |

Nucleophilic Aromatic Substitution (SNAAr)

Direct nucleophilic substitution of the chloride in this compound is challenging due to the electron-rich nature of the aromatic ring. However, under forcing conditions or via a benzyne mechanism, substitution can be achieved.

Benzyne Mechanism:

The reaction with strong bases like sodium amide (NaNH₂) in liquid ammonia proceeds through a benzyne intermediate. This can lead to a mixture of products, as the incoming nucleophile can attack either carbon of the triple bond. For this compound, the major product is typically o-anisidine.[14]

Caption: Benzyne mechanism for amination.

Reaction with Alkoxides:

The reaction of this compound with alkoxides like sodium methoxide to form dimethoxybenzene derivatives generally requires harsh conditions (high temperature and pressure) or the presence of a copper catalyst, proceeding via a nucleophilic aromatic substitution mechanism.[15]

Experimental Protocol: Copper-Catalyzed Methoxylation (Representative)

-

Apparatus: A sealed reaction vessel capable of withstanding elevated temperatures and pressures.

-

Reagents:

-

This compound (1.0 equiv)

-

Sodium methoxide (1.5-2.0 equiv)

-

Copper(I) salt (e.g., CuI, Cu₂O, 5-10 mol%)

-

Solvent (e.g., DMF, NMP)

-

-

Procedure:

-

Combine this compound, sodium methoxide, and the copper catalyst in the reaction vessel.

-

Add the solvent and seal the vessel.

-

Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours.

-

After cooling, the reaction is worked up by partitioning between an organic solvent and water.

-

The product is isolated from the organic phase and purified.

-

Directed ortho-Lithiation

The methoxy group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the methoxy group (C6) by a strong organolithium base. The resulting aryllithium species can then be trapped with various electrophiles.[16]

Caption: Directed ortho-lithiation workflow.

Experimental Protocol: General Procedure for ortho-Lithiation and Electrophilic Quench

-

Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet.

-

Reagents:

-

This compound (1.0 equiv)

-

n-Butyllithium (1.1-1.2 equiv) in hexanes

-

Anhydrous THF

-

Electrophile (e.g., DMF, CO₂, R-X) (1.2-1.5 equiv)

-

-

Procedure:

-

Dissolve this compound in anhydrous THF in the reaction flask and cool to -78 °C under argon.

-

Slowly add the n-butyllithium solution, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add the electrophile to the solution at -78 °C and stir for an additional 1-3 hours.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by chromatography or distillation.

-

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to undergo a range of powerful transformations, including Grignard reagent formation, palladium-catalyzed cross-coupling reactions, and directed ortho-lithiation, makes it an indispensable tool for the construction of complex molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to empower researchers in the fields of chemistry and drug development to effectively harness the synthetic potential of this important building block. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of this compound in the years to come.

References

- 1. organic chemistry - Reaction between chlorobenzene and sodium methoxide to produce anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. www1.udel.edu [www1.udel.edu]

- 6. rsc.org [rsc.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN101407452B - A kind of synthetic method of o-chloroanisole - Google Patents [patents.google.com]

- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]

The Role of 2-Chloroanisole in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroanisole, a seemingly simple aromatic ether, serves as a versatile and crucial building block in the intricate landscape of pharmaceutical synthesis. Its unique structural features—a chlorinated benzene ring activated by a methoxy group—provide a reactive scaffold for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). This technical guide explores the applications of this compound in the pharmaceutical industry, with a particular focus on its role as a precursor in the synthesis of the non-opioid analgesic, Nefopam. While direct, detailed synthetic protocols starting from this compound for many drugs are proprietary or not widely published, its utility can be understood through its conversion to key reactive intermediates, most notably Grignard reagents. This document will detail established synthetic routes to relevant pharmaceuticals, provide experimental protocols for key transformations, and illustrate the pharmacological mechanism of a key drug target.

Core Applications of this compound in Drug Synthesis

This compound's primary application in the pharmaceutical industry is as a precursor to the Grignard reagent, 2-methoxyphenylmagnesium bromide. This organometallic compound is a potent nucleophile, enabling the formation of carbon-carbon bonds, a fundamental process in the assembly of complex drug molecules. The methoxy group in the ortho position can also influence the regioselectivity of subsequent reactions and can be a key pharmacophoric feature in the final API.

Case Study: Synthesis of Nefopam

Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain.[1] While many published syntheses of Nefopam commence from o-benzoylbenzoic acid, a plausible and chemically sound synthetic route can be envisioned starting from this compound. This proposed pathway highlights the strategic importance of this compound as a starting material.

Proposed Synthetic Pathway from this compound to Nefopam:

Quantitative Data in Pharmaceutical Synthesis

The efficiency of a synthetic route is paramount in the pharmaceutical industry. The following table summarizes the reported yields for a multi-step synthesis of Nefopam, starting from the alternative precursor, o-benzoylbenzoic acid. This data provides a benchmark for evaluating the potential efficiency of a route starting from this compound.

| Step | Reaction | Starting Material | Product | Reported Yield (%) |

| 1 | Acyl Chlorination | o-Benzoylbenzoic acid | 2-Benzoylbenzoyl chloride | High (in situ) |

| 2 | Amidation | 2-Benzoylbenzoyl chloride | N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide | ~85% |

| 3 | Chlorination | Amide from Step 2 | 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide | 81.3 - 83.1% |

| 4 | Reduction & Hydrolysis | Chloroamide from Step 3 | 2-((2-(Hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethanol | Not specified |

| 5 | Cyclization | Diol from Step 4 | Nefopam | High |

Note: Yields are compiled from various patented procedures and may vary depending on specific reaction conditions.

Experimental Protocols

The following are detailed experimental protocols for key reactions in the synthesis of Nefopam, based on published literature starting from o-benzoylbenzoic acid. These protocols illustrate the types of procedures that would be involved in a synthesis originating from this compound.

Protocol 1: Synthesis of 2-Benzoyl-N-(2-chloroethyl)-N-methyl-benzamide (Nefopam Intermediate)

This protocol details the initial steps in a common synthesis of a key Nefopam intermediate from o-benzoylbenzoic acid.

Step 1: Acyl Chlorination

-

In a reaction vessel, suspend o-benzoylbenzoic acid (1.0 eq) in toluene.

-

Add phosphorus trichloride (0.25 eq) dropwise to the stirred suspension at room temperature (25 °C).

-

Stir the mixture for 16 hours.

-

Allow the reaction mixture to settle and separate the upper layer containing the acyl chloride solution.

Step 2: Amidation

-

In a separate reaction flask, prepare a solution of 2-(methylamino)ethanol (1.2 eq) and triethylamine (1.8 eq) in toluene.

-

Cool the solution to below 5 °C.

-

Add the acyl chloride solution from Step 1 dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

Step 3: Chlorination

-

To the reaction mixture from Step 2, add phosphorus trichloride dropwise.

-

Heat the reaction mixture to 65 °C and maintain for a specified period.

-

After cooling, wash the reaction mixture successively with water and a dilute sodium hydroxide solution.

-

Separate the organic layer, which contains the desired intermediate, 2-benzoyl-N-(2-chloroethyl)-N-methyl-benzamide. The product can be further purified by recrystallization from isopropanol. A yield of 81.3% with an HPLC purity of 95.6% has been reported for this intermediate.

Workflow for Nefopam Intermediate Synthesis

Mechanism of Action: Nefopam Signaling Pathway

Nefopam exerts its analgesic effect through a distinct mechanism that does not involve opioid receptors. It is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the reuptake of these monoamine neurotransmitters in the synaptic cleft, Nefopam enhances their concentration and prolongs their action, leading to modulation of descending pain pathways in the central nervous system.

Conclusion

This compound is a valuable and versatile starting material in the pharmaceutical industry, primarily through its conversion to the highly reactive 2-methoxyphenylmagnesium bromide Grignard reagent. While detailed, publicly available synthetic routes for many APIs originating from this compound are scarce, its potential is evident in the plausible synthesis of drugs like Nefopam. The provided experimental protocols for the synthesis of Nefopam from an alternative starting material offer a practical guide to the types of chemical transformations involved. A thorough understanding of the reactivity of this compound and its derivatives, coupled with a knowledge of the target molecule's pharmacology, enables the strategic design of efficient and effective synthetic pathways for the development of new and improved therapeutics.

References

The Role of 2-Chloroanisole in Agrochemical Synthesis: A Technical Guide

Introduction

2-Chloroanisole (CAS No. 766-51-8), an aromatic organic compound, serves as a versatile intermediate in the synthesis of a variety of agrochemicals. Its chemical structure, featuring a chlorinated benzene ring and a methoxy group, allows for a range of chemical transformations, making it a valuable building block for complex active ingredients. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of agrochemicals, with a focus on its application as a precursor to fungicides and herbicides. The guide details synthetic pathways, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in the agrochemical industry.

From Intermediate to Active Ingredient: Key Synthetic Applications

While direct, one-step syntheses of commercial agrochemicals from this compound are not widely documented in publicly available literature, its primary role lies in its conversion to other key intermediates. The most significant of these is the demethylation of this compound to produce 2-chlorophenol. This phenol derivative is a well-established precursor for the synthesis of various agrochemicals, particularly chlorophenoxy herbicides.

Furthermore, this compound can be envisioned as a starting material for the synthesis of strobilurin fungicides, a major class of agricultural antifungals. This pathway would involve the conversion of this compound to 2-cyanophenol, a critical component in the synthesis of fungicides like azoxystrobin.

Synthesis of Key Intermediates from this compound

Demethylation to 2-Chlorophenol: A Gateway to Herbicides

The cleavage of the methyl ether in this compound to yield 2-chlorophenol is a crucial step that unlocks its potential in agrochemical synthesis. This transformation is typically achieved using strong acids or Lewis acids.

Reaction Pathway:

Experimental Protocol: Demethylation of this compound using Boron Tribromide (BBr₃)

This protocol is a representative procedure for the demethylation of aryl methyl ethers.[1]

Materials:

-

This compound

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of boron tribromide (1.1 eq) in dichloromethane to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture back to 0°C and slowly add methanol to quench the excess BBr₃.

-

Wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2-chlorophenol can be purified by distillation or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Boron Tribromide (BBr₃) | [1] |

| Product | 2-Chlorophenol | N/A |

| Typical Yield | High (often >90%) | [1] |

| Reaction Conditions | 0°C to room temperature, 12-24h | [1] |

Proposed Synthesis of 2-Cyanophenol: A Precursor to Strobilurin Fungicides

Proposed Reaction Pathway:

Application in the Synthesis of Commercial Agrochemicals

Chlorophenoxy Herbicides from 2-Chlorophenol

2-Chlorophenol, derived from this compound, is a direct precursor to certain chlorophenoxy herbicides. These herbicides function as synthetic auxins, causing uncontrolled growth and eventual death in targeted broadleaf weeds.

General Synthesis Workflow:

Experimental Protocol: Synthesis of a 2-Chlorophenoxyacetic Acid Derivative

This is a generalized protocol for the Williamson ether synthesis to produce phenoxyacetic acids.

Materials:

-

2-Chlorophenol

-

Sodium hydroxide

-

Chloroacetic acid

-

Water

-

Hydrochloric acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide.

-

To this solution, add chloroacetic acid (1.0 eq).

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent for purification.

Quantitative Data for a Representative Chlorophenoxy Herbicide Synthesis:

| Parameter | Value | Reference |

| Starting Material | 2-Chlorophenol | N/A |

| Reagent | Chloroacetic acid, NaOH | N/A |

| Product | 2-Chlorophenoxyacetic acid derivative | N/A |